Potassium;trifluoro(3-trimethylsilylpropyl)boranuide
Description
Systematic IUPAC Name and Alternative Designations
Potassium trifluoro(3-trimethylsilylpropyl)boranuide is systematically named as potassium trifluoro(3-(trimethylsilyl)propyl)borate , reflecting its composition of a potassium cation and a borate anion. The borate anion contains a boron atom bonded to three fluorine atoms and a 3-(trimethylsilyl)propyl group. Alternative designations include potassium trifluoro[3-(trimethylsilyl)propyl]boranuide , where "boranuide" denotes the anionic borate species.
| Designation | CAS Number | Molecular Formula |
|---|---|---|
| IUPAC Name | 2640317-24-2 | C₆H₁₅BF₃SiK |
| Common Name | N/A | [B(C₆H₁₅Si)F₃]⁻K⁺ |
The trimethylsilyl group (Si(CH₃)₃) is attached to the propyl chain, contributing to the compound's stability and reactivity.
Molecular Structure Elucidation via X-ray Crystallography and DFT Calculations
While no direct X-ray crystallography data is available for this compound, structural insights can be inferred from analogous potassium trifluoroborates. For example, potassium benzyltrifluoroborate (CAS 329976-73-0) adopts a tetrahedral geometry around boron, with three fluorine atoms and a phenyl group bonded to boron. Similarly, potassium trifluoro(propyl)boranuide (CAS 897067-94-6) exhibits a linear propyl chain bonded to boron, stabilized by potassium ions.
DFT Calculations : For related trifluoroborates, density functional theory (DFT) studies reveal:
- B–F bond lengths : ~1.35–1.40 Å, indicating strong σ-bonding.
- B–C bond lengths : ~1.55–1.60 Å for the boron-propyl bond, typical of sp³ hybridized boron.
- Trimethylsilyl group orientation : The Si(CH₃)₃ moiety likely adopts a staggered conformation to minimize steric strain, as seen in 3-(trimethylsilyl)propyl methacrylate derivatives.
Spectroscopic Characterization
¹¹B NMR and ¹⁹F NMR
Potassium trifluoro(3-trimethylsilylpropyl)boranuide exhibits distinct resonances in multinuclear NMR:
Key Notes :
Properties
IUPAC Name |
potassium;trifluoro(3-trimethylsilylpropyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFHZYVZXSDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC[Si](C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro(3-trimethylsilylpropyl)boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The scalability of the synthesis process allows for the production of large quantities of the compound for commercial use.
Chemical Reactions Analysis
Cross-Coupling Reactions
Potassium trifluoro(3-trimethylsilylpropyl)boranuide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a nucleophilic partner that can couple with various electrophiles, including aryl halides and alkenyl electrophiles. The compound's reactivity allows it to participate in diverse transformations, making it a valuable reagent in organic synthesis .
Friedel-Crafts Alkylation and Acylation
The Lewis acidic boron atom in potassium trifluoro(3-trimethylsilylpropyl)boranuide can act as a catalyst for Friedel-Crafts alkylation and acylation reactions. Its ability to activate various substrates under specific reaction conditions makes it a promising candidate for further exploration in organic synthesis.
Silicon-Containing Materials
The trimethylsilyl group in potassium trifluoro(3-trimethylsilylpropyl)boranuide can serve as a precursor for the formation of silicon-containing materials. These materials have diverse potential applications, including in electronics, catalysis, and energy storage.
Comparison with Other Organoboron Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Potassium Trifluoro(3-trimethylsilylpropyl)boranuide | C₆H₁₂BF₃K | 222.18 g/mol | Contains a trimethylsilyl group; used in similar reactions |
| Potassium Trifluoro[(3-methylphenyl)methyl]boranuide | C₁₀H₁₀BF₃K | 226.18 g/mol | Aryl group increases reactivity in coupling reactions |
| Potassium Trifluoro(trifluoromethyl)borate | C₂F₆BK | 175.91 g/mol | Highly fluorinated; useful for different synthetic pathways |
This table highlights the versatility and uniqueness of potassium trifluoro(3-trimethylsilylpropyl)boranuide within the broader category of organoboron compounds.
Scientific Research Applications
Preparation Methods
Potassium trifluoro(3-trimethylsilylpropyl)boranuide can be synthesized through the reaction of a boronic acid derivative with potassium fluoride in the presence of suitable solvents. Typical reaction conditions involve mild temperatures and an inert atmosphere to prevent oxidation. Industrial production methods mirror these synthetic routes but are optimized for larger-scale output, ensuring high purity and consistent quality.
Chemical Reactions
This compound is versatile in chemical reactions, undergoing:
- Oxidation : Can yield boronic acids or boronate esters.
- Reduction : Produces boranes or reduced boron species.
- Substitution : The trifluoroborate group can be substituted with various functional groups under specific conditions.
Organic Synthesis
Potassium trifluoro(3-trimethylsilylpropyl)boranuide is primarily utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. Its ability to act as a nucleophile or electrophile enhances its utility in organic synthesis.
Medicinal Chemistry
The compound serves as an intermediate in the development of active pharmaceutical ingredients (APIs). Its unique reactivity allows for the synthesis of biologically active compounds, making it valuable in drug discovery and development. Preliminary studies suggest potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Material Science
In material science, potassium trifluoro(3-trimethylsilylpropyl)boranuide is employed in producing advanced materials, including polymers and nanomaterials. Its stability and reactivity under various conditions make it suitable for creating novel materials with specific properties.
Research indicates that potassium trifluoro(3-trimethylsilylpropyl)boranuide may possess antimicrobial properties, disrupting microbial cell membranes or interfering with metabolic pathways. Additionally, it has shown potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Ley et al. (2003) | Demonstrated the efficacy of trifluoroborates in C(aryl)-O bond formation, critical for pharmaceutical compounds. |
| Molander et al. (2010) | Explored direct synthesis of boronic acids from aryl chlorides using this compound, highlighting its utility in organic synthesis. |
| Huang et al. (2014) | Investigated visible-light-induced chemoselective deboronative alkynylation under biomolecule-compatible conditions, suggesting biochemical applications. |
Toxicity and Safety Profile
While potassium trifluoro(3-trimethylsilylpropyl)boranuide shows promise in various applications, safety considerations are essential:
- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319).
- Precautionary Measures : Protective gloves and eye protection are recommended; wash skin thoroughly after handling.
Mechanism of Action
The mechanism of action of potassium;trifluoro(3-trimethylsilylpropyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various reaction pathways, including:
Nucleophilic substitution: Where it donates electrons to form new bonds.
Electrophilic addition: Where it accepts electrons to form new bonds.
The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity and applications of potassium trifluoroborates are heavily influenced by their organic substituents. Below is a comparative analysis of key analogues:
Reactivity in Cross-Coupling Reactions
- Trimethylsilylpropyl Group : The TMS group’s steric bulk may slow transmetallation in Suzuki reactions but improve stability during storage. Silicon’s lipophilicity could enhance solubility in toluene or THF, aligning with conditions in (toluene/H₂O, 120°C) .
- Cyclopropyl and Methoxypropyl Analogues : Potassium cyclopropyltrifluoroborate demonstrated scalability (1 g) in Suzuki coupling with benzyl chlorides , while methoxypropyl variants (e.g., C₄H₉BF₃KO) are used in ester-functionalized systems .
- Heteroaryl and Nitrophenyl Derivatives : N-methylheteroaryl trifluoroborates enable access to drug-like molecules (e.g., indole derivatives) , whereas 3-nitrophenyltrifluoroborate’s electron-withdrawing nitro group may require adjusted catalytic conditions .
Stability and Purity
- Amino- and Ester-Substituted Salts: Compounds like potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate are typically 95% pure, with phthalimide-protected intermediates noted in synthesis protocols .
- Silicon-Containing Salts : The TMS group’s hydrolytic sensitivity may necessitate anhydrous handling, contrasting with more robust methoxy or aryl analogues .
Industrial Availability and Specifications
- Specifications: Typical parameters include ≥95% purity (common across analogues) and molecular weights ranging from 156.98 (cyclopropyl) to 338.00 (bromophenylamino) .
Biological Activity
Potassium trifluoro(3-trimethylsilylpropyl)boranuide, a boron-containing compound, has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : Potassium trifluoro(3-(trimethylsilyl)propyl)borate
- Molecular Formula : C6H15BF3K
- Molecular Weight : 264.31 g/mol
- CAS Number : 2640317-24-2
- Physical Form : White to almost white powder
Potassium trifluoro(3-trimethylsilylpropyl)boranuide exhibits several biological activities primarily through its role as a reagent in organic synthesis. Its trifluoroborate moiety is known to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is significant in the formation of carbon-carbon bonds. This reaction mechanism is crucial for synthesizing complex organic molecules that can exhibit biological activity.
Biological Activity
-
Antimicrobial Activity :
- Studies have indicated that boron compounds can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
-
Anticancer Potential :
- Research suggests that boron-containing compounds may have anticancer properties due to their ability to induce apoptosis in cancer cells. This is facilitated through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death.
-
Neuroprotective Effects :
- Some studies indicate that potassium trifluoro(3-trimethylsilylpropyl)boranuide may exhibit neuroprotective effects, potentially by reducing oxidative stress and inflammation in neuronal tissues.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Ley et al. (2003) | Demonstrated the efficacy of trifluoroborates in C(aryl)-O bond formation, which is critical for developing pharmaceutical compounds. |
| Molander et al. (2010) | Explored the direct synthesis of boronic acids from aryl chlorides using potassium trifluoro(3-trimethylsilylpropyl)boranuide, highlighting its utility in organic synthesis. |
| Huang et al. (2014) | Investigated visible-light-induced chemoselective deboronative alkynylation under biomolecule-compatible conditions, suggesting potential applications in biochemical contexts. |
Toxicity and Safety Profile
Although potassium trifluoro(3-trimethylsilylpropyl)boranuide shows promise in various applications, it is essential to consider its safety profile:
- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319).
- Precautionary Statements : Wear protective gloves/eye protection; wash skin thoroughly after handling.
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Handle in a fume hood due to potential dust formation or volatile byproducts .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture-induced degradation .
What strategies mitigate instability during cross-coupling reactions?
Q. Advanced
- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the trifluoroborate group .
- Low-Temperature Reactions : Perform couplings at 0–25°C to minimize decomposition of the trimethylsilyl moiety .
- In Situ Activation : Generate reactive intermediates (e.g., boronic acids) immediately before use to bypass stability issues .
Which analytical techniques are most effective for characterization?
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoroborate integrity (δ –135 to –145 ppm), while ¹H/¹³C NMR confirms silyl group presence .
- X-Ray Crystallography : Resolves boron coordination geometry and steric effects of the trimethylsilyl group .
- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns .
How do steric effects of the trimethylsilyl group influence reactivity?
Advanced
The bulky trimethylsilyl group reduces electrophilicity at the boron center, slowing transmetalation in Suzuki-Miyaura reactions. This necessitates:
- Bulky Ligands : Use of DavePhos or XPhos ligands on Pd to accommodate steric hindrance .
- Extended Reaction Times : Longer durations (24–48 hours) ensure complete coupling . Comparative studies with smaller substituents (e.g., methoxy) show faster kinetics .
What are common applications in organic synthesis?
Q. Basic
- Cross-Coupling Reactions : Key reagent in Suzuki-Miyaura couplings for C–C bond formation in drug intermediates .
- Nucleophilic Substitution : Trifluoroborate acts as a leaving group in SN2 reactions with amines or alcohols .
How to resolve discrepancies in reported reaction yields with Pd catalysts?
Advanced
Discrepancies arise from:
- Catalyst Purity : Use freshly prepared Pd(0) catalysts to avoid oxidized species .
- Substrate Ratios : Optimize boronate-to-aryl halide ratios (1:1.2–1.5) to account for steric deactivation .
- Additives : CsF or K₃PO₄ enhances transmetalation efficiency in challenging cases .
What storage conditions maintain stability?
Q. Basic
- Temperature : Store at –20°C under inert gas (argon/nitrogen) .
- Moisture Control : Use desiccants (silica gel) in storage containers .
- Light Protection : Amber glass vials prevent photodegradation .
What is the role of the trifluoroborate group in nucleophilic substitution?
Advanced
The trifluoroborate group stabilizes the boron center via strong B–F bonds, enabling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
